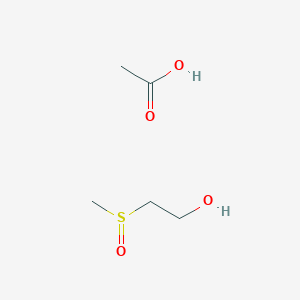

Acetic acid;2-methylsulfinylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92543-11-8 |

|---|---|

Molecular Formula |

C5H12O4S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

acetic acid;2-methylsulfinylethanol |

InChI |

InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4) |

InChI Key |

JVWAVODGOHYFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CS(=O)CCO |

Origin of Product |

United States |

Contextualization Within Contemporary Organic and Organosulfur Chemistry

The academic importance of "Acetic acid; 2-methylsulfinylethanol" can be inferred from the roles its components play in modern chemistry. Acetic acid (CH₃COOH) is a cornerstone of organic chemistry, serving as a polar, protic solvent, a reagent in synthesis, and a fundamental building block for polymers, esters, and other materials. turito.comwikipedia.orgsigmaaldrich.com Its acidic nature is defined by the proton-donating capability of its carboxyl group. turito.combyjus.com

Concurrently, organosulfur compounds are integral to diverse areas of chemical science, from pharmaceuticals to materials. chembk.com The sulfoxide (B87167) functional group (R-S(=O)-R'), a key feature of 2-methylsulfinylethanol (B12841446), is particularly significant. It is a polar, hygroscopic group that imparts unique solubility characteristics. Crucially, when the two organic residues attached to the sulfur atom are different, the sulfoxide group is chiral at the sulfur center. This chirality is a vital feature in asymmetric synthesis and the development of stereoselective catalysts. The combination of a simple, protic acid with a chiral, hydroxy-functionalized sulfoxide suggests potential for creating novel chiral solvents, reagents, or protic ionic liquids with unique solvating and stereochemical properties.

Fundamental Structural Elucidation Challenges and Stereochemical Considerations

Characterizing "Acetic acid; 2-methylsulfinylethanol" would present several distinct challenges, primarily centered on its stereochemistry and the nature of the interaction between the two components.

A primary consideration is the potential for proton transfer. Acetic acid is a weak acid with a pKa of 4.76, while the alcohol group of 2-methylsulfinylethanol (B12841446) is weakly acidic. byjus.com An acid-base reaction could occur, forming an acetate (B1210297) salt with a protonated alcohol or sulfoxide (B87167) group. Determining the precise nature of this interaction—whether it is a true salt, a co-crystal held by strong hydrogen bonds, or a simple mixture—would require sophisticated analytical methods.

The most significant structural complexity arises from the chirality of 2-methylsulfinylethanol. The sulfur atom is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). Any synthesis or study of this compound would need to address this chirality. If a racemic mixture of 2-methylsulfinylethanol is used, the resulting product would also be racemic. However, if a single enantiomer is used, the resulting salt or complex would be chiral, a property that is highly sought after for applications in asymmetric catalysis and chiral separations.

Elucidation would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to probe the chemical environment of the protons and carbons, providing evidence for proton transfer and the proximity of the two molecular components.

Infrared (IR) spectroscopy could monitor changes in the carbonyl (C=O) stretch of acetic acid and the sulfoxide (S=O) and hydroxyl (O-H) stretches, indicating hydrogen bonding or salt formation.

X-ray crystallography would be the definitive method to determine the three-dimensional structure in the solid state, revealing the precise bonding arrangement, bond lengths, and the intermolecular forces, such as hydrogen bonds, that define the crystal lattice.

Chiral chromatography would be necessary to separate the enantiomers of 2-methylsulfinylethanol or any resulting chiral products.

Below are the known properties of the individual components.

Table 1: Physicochemical Properties of Acetic Acid

| Property | Value |

| IUPAC Name | Ethanoic acid |

| Molecular Formula | CH₃COOH |

| Molar Mass | 60.052 g/mol byjus.com |

| Appearance | Clear, colorless liquid or crystals turito.comnih.gov |

| Odor | Pungent, vinegar-like turito.comnih.gov |

| Density | 1.049 g/cm³ (liquid) wikipedia.orgbyjus.com |

| Melting Point | 16-17 °C (61-62 °F) wikipedia.org |

| Boiling Point | 118-119 °C (244-246 °F) wikipedia.org |

| Solubility in Water | Miscible wikipedia.orgsigmaaldrich.com |

| pKa | 4.76 wikipedia.orgbyjus.com |

This table contains data for Acetic Acid, a component of the title compound.

Table 2: Physicochemical Properties of Related Sulfinyl/Sulfonyl Ethanols

| Property | 2-(Methylsulfonyl)ethanol | 2-(Ethylsulfinyl)ethanol |

| IUPAC Name | 2-methylsulfonylethanol | 2-ethylsulfinylethanol |

| CAS Number | 15205-66-0 chembk.comfishersci.com | 21975-18-8 nih.gov |

| Molecular Formula | C₃H₈O₃S chembk.comfishersci.com | C₄H₁₀O₂S nih.gov |

| Molar Mass | 124.16 g/mol chembk.com | 122.19 g/mol nih.gov |

| Appearance | White to almost white solid vulcanchem.com | Colorless to light yellow liquid chembk.com |

| Melting Point | 27-33 °C chembk.comfishersci.com | -14 °C chembk.com |

| Boiling Point | 148-149 °C @ 1 mmHg chembk.comfishersci.com | 95-97 °C chembk.com |

| Solubility in Water | Soluble chembk.comfishersci.com | Soluble chembk.com |

This table presents data for compounds structurally related to 2-methylsulfinylethanol to provide context for its expected properties.

Current Research Significance and Theoretical Frameworks

Reaction Mechanisms in Acetic acid;2-methylsulfinylethanol Synthesis and Degradation

The primary reactive sites on acetic acid are the acidic proton of the hydroxyl group and the electrophilic carbonyl carbon. For 2-methylsulfinylethanol, the key functional groups are the nucleophilic hydroxyl group and the sulfoxide group, which can exhibit both nucleophilic and electrophilic character at the sulfur atom and can influence the reactivity of adjacent atoms.

The most probable reaction between acetic acid and 2-methylsulfinylethanol is a Fischer-Speier esterification, a classic example of a nucleophilic acyl substitution. In this reaction, the alcohol (2-methylsulfinylethanol) acts as a nucleophile, and the carboxylic acid (acetic acid) provides the electrophilic center.

The mechanism, which is typically acid-catalyzed, proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of acetic acid is protonated by an acid catalyst (such as sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-methylsulfinylethanol attacks the now highly electrophilic carbonyl carbon of the protonated acetic acid. This forms a tetrahedral intermediate. quora.com

Proton Transfer: A proton is transferred from the oxonium ion (the original hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. vedantu.comyoutube.com

Deprotonation: The protonated carbonyl group of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final product, 2-methylsulfinylethyl acetate (B1210297). masterorganicchemistry.com

This reaction is reversible, and the equilibrium can be shifted towards the products by removing water as it is formed. masterorganicchemistry.comijates.com The reverse reaction, the acid-catalyzed hydrolysis of the ester, follows the same mechanistic pathway in reverse.

Another potential, though less common, electrophilic pathway involves the Pummerer reaction. While this reaction typically occurs with sulfoxides and acetic anhydride (B1165640), the principles can be considered. oup.comacs.org In the presence of a strong acid and at elevated temperatures, acetic acid can form acetic anhydride. The sulfoxide group of 2-methylsulfinylethanol could then be activated by acetylation. Subsequent deprotonation of the carbon adjacent to the sulfur and rearrangement would lead to an α-acetoxy sulfide (B99878). However, the presence of the hydroxyl group in 2-methylsulfinylethanol makes esterification a more favorable pathway.

Table 1: Potential Nucleophilic and Electrophilic Reactions

| Reaction Type | Reactants | Product | Key Mechanistic Feature |

| Fischer-Speier Esterification | Acetic Acid, 2-Methylsulfinylethanol | 2-Methylsulfinylethyl acetate, Water | Nucleophilic attack of the alcohol on the protonated carbonyl carbon. quora.comvaia.com |

| Acid-Catalyzed Hydrolysis | 2-Methylsulfinylethyl acetate, Water | Acetic Acid, 2-Methylsulfinylethanol | Reverse of esterification; nucleophilic attack of water on the protonated ester. masterorganicchemistry.com |

| Pummerer-type Reaction | 2-Methylsulfinylethanol, Acetic Anhydride | α-acetoxy sulfide derivative | Activation of the sulfoxide by an acylating agent, followed by elimination and nucleophilic attack. oup.comacs.org |

Radical reactions involving acetic acid and 2-methylsulfinylethanol are not primary pathways under standard conditions. However, under specific conditions such as photolysis or in the presence of radical initiators, radical mechanisms could be initiated. For instance, the decarboxylation of acetic acid to a methyl radical and carbon dioxide is a known, though often difficult, process. Similarly, radicals can be generated at the carbon atoms of 2-methylsulfinylethanol. These highly reactive species would then combine or propagate in a non-selective manner, leading to a complex mixture of products rather than a defined transformation. There is currently no significant body of research detailing specific radical reactions between these two compounds.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Specific kinetic and thermodynamic data for the reactions between acetic acid and 2-methylsulfinylethanol are not available in the literature, as this specific system has not been extensively studied. However, general principles from similar reactions can be applied.

For the Fischer esterification, the reaction is known to be under equilibrium control. masterorganicchemistry.com The equilibrium constant (Keq) for the esterification of acetic acid with simple primary alcohols is typically in the range of 1-10. The reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst. ijates.com The rate-determining step is generally considered to be the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

The reaction is generally exothermic, but not strongly so. ijates.com The temperature can have a dual effect on the reaction rate and the equilibrium position. An increase in temperature will increase the reaction rate but may shift the equilibrium slightly back towards the reactants if the reaction is exothermic.

Table 2: General Kinetic and Thermodynamic Parameters for Fischer Esterification

| Parameter | General Value/Observation | Influence on Reaction |

| Equilibrium Constant (Keq) | Typically 1-10 for primary alcohols | Determines the maximum achievable yield at equilibrium. masterorganicchemistry.com |

| Rate Law | Rate = k[Acid][Alcohol][H+] | The reaction is typically first order with respect to each reactant and the catalyst. ijates.com |

| Enthalpy of Reaction (ΔH) | Generally mildly exothermic | Higher temperatures increase the rate but can slightly decrease the equilibrium conversion. ijates.com |

| Activation Energy (Ea) | Moderate | An acid catalyst is required to lower the activation energy and achieve a reasonable reaction rate. quora.com |

Molecular Recognition and Non-Covalent Interactions

Even in the absence of a covalent reaction, acetic acid and 2-methylsulfinylethanol will interact in solution through a variety of non-covalent forces. These interactions are crucial for understanding the physical properties of the mixture and the initial steps of any potential reaction.

Both acetic acid and 2-methylsulfinylethanol are excellent hydrogen bond donors and acceptors. Acetic acid is well-known to form strong hydrogen-bonded cyclic dimers in non-polar solvents and in the gas phase. researchgate.net The hydroxyl group of acetic acid can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

2-Methylsulfinylethanol possesses a hydroxyl group, which can also act as both a hydrogen bond donor and acceptor. Furthermore, the oxygen atom of the sulfoxide group is a potent hydrogen bond acceptor.

Consequently, a complex network of hydrogen bonds can be expected in a mixture of these two compounds. Possible interactions include:

The hydroxyl group of acetic acid donating a hydrogen to the hydroxyl oxygen of 2-methylsulfinylethanol, or vice versa.

The hydroxyl group of either molecule donating a hydrogen to the carbonyl oxygen of acetic acid.

The hydroxyl group of either molecule donating a hydrogen to the sulfinyl oxygen of 2-methylsulfinylethanol.

The formation of cyclic structures involving both molecules.

These hydrogen bonding interactions will influence the solubility, boiling point, and spectroscopic properties of the mixture.

Pi-stacking interactions are not relevant to this system as neither molecule contains an aromatic ring.

Role of this compound in Catalytic Processes

The combination of acetic acid and 2-methylsulfinylethanol, a β-hydroxy sulfoxide, presents a unique chemical environment that can be leveraged in various catalytic processes. Sulfoxides, in general, are known to act as ligands for transition metals, although their application can be challenging due to their potential to poison metal catalysts by forming stable complexes. acs.org However, under the right conditions, the sulfoxide group can be a valuable component of a catalytic system.

The presence of acetic acid can influence the catalytic activity in several ways. It can act as a co-catalyst or a proton source, potentially activating substrates or modifying the electronic properties of the metal center in a complex. For instance, in the context of transition metal catalysis, the coordination of the sulfoxide to a metal center can be modulated by the pH of the reaction medium, which is influenced by the acetic acid.

Chiral sulfoxides are particularly valuable in asymmetric synthesis, acting as chiral auxiliaries or ligands to direct the stereochemical outcome of a reaction. frontiersin.org While 2-methylsulfinylethanol is not inherently chiral at the sulfur atom in its common form, the principles of its coordination and potential for inducing chirality in a catalytic process are relevant.

Biocatalytic approaches have also emerged for the preparation and transformation of chiral sulfoxides. frontiersin.org Sulfoxide reductases, for example, can be used for the kinetic resolution of racemic sulfoxides. frontiersin.org The presence of acetic acid in such a system would need to be carefully controlled, as pH is a critical parameter for enzyme activity.

Furthermore, heterogeneous catalysts have been developed for reactions involving sulfoxides. For example, cobalt catalysts supported on alumina (B75360) and nitrogen-doped carbon have shown excellent performance in the hydrodeoxygenation of sulfoxides to sulfides under mild conditions. rsc.org In a system containing acetic acid and 2-methylsulfinylethanol, such a catalyst could facilitate the reduction of the sulfoxide.

The following table summarizes the potential catalytic roles of the this compound system:

| Catalytic Role | Description | Key Factors |

| Ligand in Transition Metal Catalysis | The sulfoxide group of 2-methylsulfinylethanol can coordinate to a metal center, influencing the catalyst's activity and selectivity. | Metal type, solvent, temperature, and the concentration of acetic acid. |

| Chiral Auxiliary/Ligand | If a chiral version of 2-methylsulfinylethanol is used, it can induce asymmetry in catalytic transformations. | Enantiopurity of the sulfoxide, nature of the catalytic reaction. |

| Component in Biocatalysis | The compound could be a substrate for enzymes like sulfoxide reductases. | Enzyme stability and activity at the pH determined by the acetic acid. |

| Substrate for Heterogeneous Catalysis | The sulfoxide can be transformed using solid-supported catalysts. | Catalyst composition, reaction conditions (temperature, pressure). |

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of 2-methylsulfinylethanol in the presence of acetic acid is largely governed by the reactivity of the sulfoxide group, particularly its propensity to undergo rearrangement and reduction reactions. The presence of the β-hydroxyl group also plays a significant role in its stability, potentially participating in intramolecular interactions.

A primary degradation pathway for sulfoxides in the presence of an acid anhydride, such as what might be formed in situ from acetic acid, is the Pummerer rearrangement . wikipedia.orgtcichemicals.com This reaction involves the rearrangement of an alkyl sulfoxide to an α-acyloxy-thioether. wikipedia.orgtcichemicals.com The mechanism begins with the acylation of the sulfoxide oxygen by the acid anhydride, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile, in this case, an acetate ion, to yield the final product. wikipedia.org

The stoichiometry of the Pummerer rearrangement with acetic anhydride is as follows: RS(O)CH₂R' + Ac₂O → RSC(OAc)HR' + AcOH wikipedia.org

In the specific case of 2-methylsulfinylethanol and acetic acid, the likely Pummerer product would be an acetoxy-substituted thioether. The reaction can be catalyzed by the acetic acid itself, which facilitates the initial acylation step.

The stability of β-hydroxy sulfoxides can also be influenced by intermolecular interactions. Studies on related β-hydroxy sulfoxides have shown that they can form stable, asymmetric dimers in the solid state through hydrogen bonding between the sulfoxide oxygen and the hydroxyl group (S=O···H-O). researchgate.net This type of interaction could also occur in solution, potentially stabilizing the molecule and influencing its reactivity.

Under certain conditions, sulfoxides can also undergo reduction to the corresponding sulfide. This can be achieved using various reducing agents or through photocatalytic methods. acs.org For example, visible light-driven photoredox catalysis can facilitate the deoxygenation of sulfoxides under mild conditions. acs.org The presence of acetic acid could potentially influence the efficiency of such a process by affecting the stability of the photocatalyst or the reaction intermediates.

Forced degradation studies on related sulfonamide compounds have shown that they can be susceptible to hydrolysis under alkaline conditions, while showing greater stability under acidic and neutral conditions. nih.gov While 2-methylsulfinylethanol is not a sulfonamide, this suggests that the stability of sulfur-containing functional groups can be highly dependent on the pH of the environment.

The thermal stability of the system is another important consideration. The thermal degradation of sulfoxides can lead to the formation of various volatile compounds. acs.org In a mixture with acetic acid, the degradation profile would likely be complex, involving both the degradation of the individual components and their reaction products.

The table below outlines the primary degradation pathways for 2-methylsulfinylethanol under controlled conditions, particularly in the presence of acetic acid.

| Degradation Pathway | Description | Conditions |

| Pummerer Rearrangement | Rearrangement of the sulfoxide to an α-acyloxy-thioether. wikipedia.orgtcichemicals.com | Presence of acetic anhydride (can be formed in situ from acetic acid), often acid-catalyzed. wikipedia.org |

| Reduction to Sulfide | Deoxygenation of the sulfoxide to form the corresponding sulfide. | Can be induced by chemical reducing agents or through photocatalysis. acs.org |

| Thermal Degradation | Decomposition at elevated temperatures to form volatile products. | High temperatures. acs.org |

| Hydrolysis | Potential for hydrolysis under strongly acidic or basic conditions, though sulfoxides are generally stable. | Extreme pH and elevated temperatures. nih.gov |

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For the this compound complex, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A crucial aspect of this analysis would be to clarify the nature of the interaction: is it a true ionic bond resulting from proton transfer from acetic acid to the hydroxyl group of 2-methylsulfinylethanol, or is it a strong hydrogen-bonded complex? Computational models could predict the geometry of both scenarios to determine which is more energetically favorable.

Conformational analysis would further explore other stable, low-energy arrangements (conformers) of the molecule. This is particularly relevant due to the flexible ethyl chain in 2-methylsulfinylethanol and the rotational freedom around the C-S and S-O bonds. By mapping the potential energy surface, researchers could identify the global minimum energy conformer and other local minima, which could influence the compound's bulk properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. For this compound, the HOMO would likely be localized on the carboxylate group of the acetate anion or the sulfur atom.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO for this complex would likely be associated with the cationic 2-methylsulfinylethanolium part, specifically around the protonated hydroxyl group.

The HOMO-LUMO energy gap is a critical parameter for predicting the kinetic stability and reactivity of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. Mapping the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic or electrophilic attack.

Quantum chemistry methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

IR Spectroscopy: Calculations could predict the vibrational frequencies of the molecule, corresponding to the peaks in an infrared (IR) spectrum. Key vibrational modes to analyze would include the O-H stretch (which would be absent or dramatically shifted upon proton transfer), the C=O stretch of the carboxylate group, and the S=O stretch of the sulfoxide.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predicted shifts, when compared to experimental NMR data, can help confirm the proposed structure and conformation. For instance, the chemical shift of the proton on the hydroxyl group would be a key indicator of whether it has been transferred to form a cation.

UV-Vis Spectroscopy: By calculating the energies of electronic transitions (typically from the HOMO to the LUMO or other low-lying unoccupied orbitals), a theoretical UV-Vis absorption spectrum can be generated. This would predict the wavelength of maximum absorption (λ_max), providing information about the electronic structure of the compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of one or more this compound units with a large number of solvent molecules (e.g., water, ethanol) over time.

These simulations could reveal crucial information about:

Solvation Structure: How solvent molecules arrange themselves around the cation and anion of the complex.

Ion Pairing: Whether the acetate and 2-methylsulfinylethanolium ions remain as a tightly bound pair in solution or dissociate into free-moving ions.

Transport Properties: MD can be used to estimate bulk properties like viscosity and diffusion coefficients, which are governed by intermolecular forces.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a highly popular quantum chemical method that balances computational cost and accuracy. It is particularly well-suited for studying chemical reactions. For this compound, DFT could be used to model potential reaction pathways, such as its thermal decomposition or its reaction with other chemical species.

By mapping the potential energy surface of a reaction, DFT can identify the structures and energies of:

Reactants and Products: The starting and ending points of the reaction.

Transition States: The highest energy point along the lowest energy reaction path. The energy of the transition state determines the activation energy, which governs the reaction rate.

Intermediates: Any stable species that are formed and consumed during the reaction.

For example, a DFT study could investigate the mechanism of a potential elimination reaction in the 2-methylsulfinylethanolium cation, providing detailed insight into the atomistic steps involved.

Analytical Characterization Techniques for Acetic Acid;2 Methylsulfinylethanol in Research Contexts

Chromatographic Separation Methods

Chromatography is indispensable for assessing the purity and quantifying the components of "Acetic acid;2-methylsulfinylethanol (B12841446)." Different chromatographic techniques are employed based on the properties of the analytes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like acetic acid and 2-methylsulfinylethanol. For the simultaneous determination of organic acids, a common approach involves using a specialized column, such as an Acclaim® OA column, with a mobile phase consisting of an aqueous salt solution like sodium sulfate (B86663), modified with an acid to control the pH. mdpi.com Detection is typically performed using a UV-Diode Array Detector (DAD) at a wavelength around 210 nm, which is suitable for carboxylic acids. mdpi.com

A study on the quantification of acetic acid in commercial products like balsamic vinegar demonstrated the use of a 200 mM Na2SO4 mobile phase with 0.55 mL/L methanosulfonic acid as a pH modifier, achieving successful separation and quantification. mdpi.com This method's ability to test the purity of acetic acid in complex mixtures highlights its importance in quality control. mdpi.com

Table 1: Illustrative HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Acclaim® OA, 5 µm, 120 Å (4.0 × 250 mm) |

| Mobile Phase | 200 mM Na2SO4 with 0.55 mL/L methanosulfonic acid |

| Flow Rate | 0.6 mL/min |

| Detector | UV-DAD at 210 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for volatile compounds. While acetic acid can be analyzed directly, its polarity and the non-volatile nature of 2-methylsulfinylethanol often necessitate derivatization to improve their chromatographic behavior. Alkylsilyl reagents are widely used to derivatize polar compounds with active hydrogens, such as carboxylic acids and alcohols, to increase their volatility for GC analysis. nih.gov Trimethylsilyl (TMS) derivatives are common, and their formation is influenced by steric hindrance and reaction conditions. nih.gov

For compounds similar to 2-methylsulfinylethanol, such as 2-butoxyacetic acid, GC-mass spectrometry (GC-MS) has been employed for determination after derivatization. nih.gov A "free fatty acid phase" capillary column can be effective for separating such derivatized acids. nih.gov The process often involves methoximation followed by silylation to produce stable derivatives suitable for GC-MS analysis. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The sulfur atom in 2-methylsulfinylethanol is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. Chiral sulfoxides are found in various natural products and pharmaceuticals, making the determination of enantiomeric purity crucial. acs.orgnih.gov Chiral HPLC is the standard technique for separating and quantifying enantiomers. unife.it

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including sulfoxides. unife.itpolimi.it For instance, the enantiomers of 2-(benzylsulfinyl)benzamide have been successfully separated using a cellulose tris(3,5-dichlorophenylcarbamate) column with alcohol-based mobile phases. polimi.it The choice of mobile phase and the specific derivatization of the polysaccharide on the CSP are critical for achieving enantioseparation. unife.it Capillary electrophoresis (CE) with cyclodextrins as chiral selectors also presents a powerful alternative for the enantioseparation of chiral sulfoxides. polimi.it

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in "Acetic acid;2-methylsulfinylethanol."

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying functional groups.

Acetic Acid: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding. libretexts.org A strong C=O stretching absorption appears between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this band is typically centered around 1710 cm⁻¹. libretexts.org

2-methylsulfinylethanol: This component will exhibit a characteristic O-H stretching band (around 3300-3500 cm⁻¹) from its alcohol group and a strong S=O stretching band, typically in the region of 1000-1100 cm⁻¹.

In the spectrum of the combined "this compound" entity, the formation of a salt (acetate and a protonated sulfoxide) would lead to significant changes. The broad O-H stretch of the carboxylic acid would disappear and be replaced by the absorptions of the acetate (B1210297) anion, specifically the asymmetric and symmetric COO⁻ stretches around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The S=O stretch may also shift upon protonation. The comparison of IR and Raman spectra is particularly useful for identifying centrosymmetric structures, such as the cyclic dimers of carboxylic acids. psu.edu

Table 3: Key Vibrational Frequencies (cm⁻¹) for Functional Group Identification

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 (Broad) |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 |

| O-H (Alcohol) | Stretch | 3300 - 3500 |

| S=O (Sulfoxide) | Stretch | 1000 - 1100 |

| COO⁻ (Acetate) | Asymmetric Stretch | 1550 - 1610 |

| COO⁻ (Acetate) | Symmetric Stretch | 1400 - 1440 |

The differences in the spectra of various crystalline forms (polymorphs) can be interpreted in terms of molecular interactions within the crystal unit cell, which can cause changes in frequencies, intensities, and the number of bands. americanpharmaceuticalreview.com

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for the determination of the molecular weight and structural elucidation of "this compound". In a typical MS experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting product ion spectrum is a characteristic fingerprint of the molecule, allowing for unambiguous identification. The fragmentation patterns can reveal the connectivity of atoms within the "this compound" molecule, identifying the acetic acid and 2-methylsulfinylethanol moieties.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion Type | m/z (Hypothetical) | Description |

| [M+H]⁺ | 167.0478 | Protonated molecule |

| [M+Na]⁺ | 189.0297 | Sodium adduct |

| Fragment Ion 1 | 107.0318 | Loss of acetic acid (CH₃COOH) |

| Fragment Ion 2 | 61.0287 | Acetic acid fragment [CH₃COOH+H]⁺ |

| Fragment Ion 3 | 91.0161 | Fragment corresponding to the 2-methylsulfinylethanol cation |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by "this compound". This technique provides information about the electronic transitions within the molecule. The presence of chromophores, such as the carbonyl group in the acetic acid moiety and the sulfoxide (B87167) group in the 2-methylsulfinylethanol portion, will result in characteristic absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the molecular environment. While UV-Vis spectroscopy is generally not sufficient for complete structure elucidation on its own, it is a valuable tool for quantitative analysis and for studying processes that involve changes in the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

For "this compound" that can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This provides an unambiguous confirmation of the molecular structure in the solid state.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

In many research contexts, "this compound" may be present in complex mixtures, such as biological samples or reaction media. Hyphenated techniques, which couple a separation method with a detection method, are essential for its analysis in such scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if "this compound" is volatile or can be derivatized to increase its volatility. The gas chromatograph separates the compound from other components in the mixture before it is introduced into the mass spectrometer for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and widely used technique for the analysis of non-volatile compounds in complex matrices. The liquid chromatograph separates the components of the mixture, and the tandem mass spectrometer provides highly selective and sensitive detection of "this compound".

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique combines the separation power of LC with the structural elucidation capabilities of NMR. It allows for the direct acquisition of NMR spectra of "this compound" as it elutes from the chromatography column, providing detailed structural information.

Advanced Probes and Sensors for in situ Monitoring in Research Systems

The development of advanced probes and sensors enables the real-time, in situ monitoring of "this compound" in dynamic research systems, such as cell cultures or chemical reactions. These sensors can be based on various principles, including electrochemical detection, fluorescence, or surface plasmon resonance. For instance, an enzyme-based biosensor could be designed to specifically react with "this compound", producing a measurable signal that is proportional to its concentration. Such tools are invaluable for studying the kinetics and dynamics of processes involving this compound without the need for sample collection and preparation.

Biochemical Pathways and Molecular Interactions of Acetic Acid;2 Methylsulfinylethanol Excluding Clinical Human Data

Enzymatic Biotransformations in Model Organisms and Cell-Free Systems

The formation and subsequent reactions of compounds related to 2-methylsulfinylethanol (B12841446) are primarily enzymatic, originating from the hydrolysis of glucosinolates found in plants like broccoli.

Oxidoreductase-Mediated Reactions

While the primary biotransformation of the precursor glucoraphanin (B191350) is hydrolytic, the resulting sulforaphane (B1684495) and its metabolites can undergo redox reactions. In various cell models, sulforaphane has been shown to influence the cellular redox state by activating the NRF2 transcription factor, which upregulates antioxidant genes. nih.gov This suggests that the 2-methylsulfinylethanol moiety, as part of sulforaphane, is involved in cellular environments where oxidoreductases are active. The metabolism of sulforaphane itself involves conjugation with glutathione (B108866), a process linked to the cellular redox balance maintained by glutathione reductase, an oxidoreductase.

Hydrolytic and Transferase Reactions

The initial and most critical enzymatic reaction is the hydrolysis of glucoraphanin, the precursor to sulforaphane, by the enzyme myrosinase. researchgate.netnih.gov This reaction occurs when plant tissues are damaged, bringing the enzyme into contact with its substrate. frontiersin.orgyoutube.com

Myrosinase-Catalyzed Hydrolysis:

Myrosinase (a thioglucoside glucohydrolase) cleaves the thioglucosidic bond in glucoraphanin, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form the reactive isothiocyanate, sulforaphane. frontiersin.org The efficiency of this conversion is influenced by factors such as pH and temperature, with optimal myrosinase activity observed between pH 5 and 9. frontiersin.org In the absence of plant myrosinase, gut microbiota in animal models have been shown to possess enzymes capable of hydrolyzing glucoraphanin to sulforaphane. researchgate.netcapes.gov.br

Transferase Activity:

Following its formation, sulforaphane is primarily metabolized in cellular systems via the mercapturic acid pathway. This involves conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate can be further processed by other transferases and hydrolases. Studies in Caco-2 and HepG2 cell lines have demonstrated the presence of sulforaphane-glutathione and sulforaphane-cysteine conjugates, indicating the activity of these transferase enzymes. researchgate.net

Table 1: Key Enzymatic Reactions

| Enzyme Class | Specific Enzyme Example | Substrate | Product(s) | System |

| Hydrolase | Myrosinase | Glucoraphanin | Sulforaphane, Glucose, Sulfate (B86663) | Plant cells (e.g., Broccoli), Gut microbiota researchgate.netnih.gov |

| Transferase | Glutathione S-transferase (GST) | Sulforaphane, Glutathione | Sulforaphane-glutathione conjugate | Hepatic and intestinal cell lines (e.g., HepG2, Caco-2) researchgate.net |

Interaction with Cellular Components and Macromolecules in Non-Human Systems

The interactions of sulforaphane-related compounds with proteins and membranes have been investigated in various in vitro settings.

Protein Binding Studies in vitro

The isothiocyanate group of sulforaphane is highly reactive and can form covalent bonds with the sulfhydryl groups of cysteine residues in proteins. While specific binding studies for "Acetic acid;2-methylsulfinylethanol" are not available, research on related compounds with acetic acid moieties, such as acemetacin (B1664320) and flavone (B191248) acetic acid, demonstrates a high affinity for plasma proteins, particularly albumin. nih.govnih.gov For instance, acemetacin binds strongly to albumin, and the binding of flavone acetic acid is dependent on albumin concentration. nih.govnih.gov This suggests that a compound like this compound would likely exhibit significant protein binding, influencing its bioavailability and distribution in a biological system.

Nucleic Acid Interactions in Cell-Free Systems

Direct interactions between sulforaphane or its derivatives and nucleic acids in cell-free systems are not a primary focus of research. The main mechanism of action of sulforaphane involves influencing gene expression through signaling pathways like NRF2, rather than direct binding to DNA. nih.gov However, the antioxidant properties of sulforaphane can protect DNA from damage by reactive oxygen species. researchgate.net

Membrane Permeation Studies in Artificial Lipid Bilayers

Table 2: Permeability of Acetic Acid in Artificial Membranes

| Membrane System | Lipid Composition | Permeability Coefficient (Pm) | Reference |

| Large Unilamellar Vesicles | Dipalmitoylphosphatidylcholine (DPPC) | Varies with temperature and phase | nih.gov |

| Planar Lipid Bilayers | Egg Phosphatidylcholine-decane | 0.0069 cm/sec | harvard.edu |

Role in Microbial Metabolism and Nutrient Cycling

The interaction between acetic acid and 2-methylsulfinylethanol is most prominently observed in environments where microbial fermentation of plant matter occurs, particularly from plants of the Brassicaceae family. These plants are rich in sulfur-containing compounds called glucosinolates. researchgate.netnih.gov

When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates. nih.govacs.org 2-Methylsulfinylethanol is a derivative of glucoiberin (B1241102), a type of glucosinolate. biocrick.comnih.gov In environments like fermenting vegetable matter (e.g., cabbage), microbes play a significant role. Acetic acid bacteria (AAB), such as species from the genera Acetobacter and Komagataeibacter, are key players in food fermentation, producing acetic acid from ethanol (B145695) under aerobic conditions. mdpi.comnih.govresearchgate.net

The breakdown of sulfur-containing compounds like 2-methylsulfinylethanol and its precursors by microbes contributes to sulfur cycling in these micro-ecosystems. nih.gov Microbial degradation can release sulfur in forms that can be utilized by other organisms, demonstrating a self-sustaining ecosystem capable of cycling key nutrients like carbon, nitrogen, and sulfur. nih.gov The metabolic byproducts of one microbial group can serve as substrates for another, creating complex interactions. For example, the ethanol produced by yeasts in a fermenting environment is the primary substrate for acetic acid production by AAB. mdpi.com

Table 1: Microbial Interactions in Fermented Foods

| Microbe Type | Primary Metabolite | Role in Fermentation | Interaction Effect |

|---|---|---|---|

| Acetic Acid Bacteria (AAB) | Acetic Acid | Creates acidic environment, contributes to flavor | Can inhibit growth of less acid-tolerant microbes nih.gov |

| Yeasts | Ethanol, CO2 | Primary alcoholic fermentation | Produces substrate (ethanol) for AAB mdpi.com |

| Lactic Acid Bacteria (LAB) | Lactic Acid | Contributes to preservation and flavor | Competes with or complements other microbes |

Elucidation of Biosynthetic Pathways in Natural Products

2-Methylsulfinylethanol is not directly synthesized as a primary natural product but is a downstream product of glucosinolate hydrolysis. The core biosynthetic pathway, therefore, belongs to its precursor, glucoiberin (GIB), which is prevalent in Brassica species like cabbage and kale. acs.orgbiocrick.comnih.gov

The biosynthesis of aliphatic glucosinolates like glucoiberin occurs in plants and involves three main stages:

Chain Elongation: The precursor amino acid, in this case, methionine, undergoes a series of chain elongation cycles where methylene (B1212753) groups are added. nih.gov

Core Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core structure. This is a multi-step process involving enzymes like cytochromes P450 and transferases that form the thiohydroximic acid, followed by glucosylation and sulfation. nih.gov

Secondary Side-Chain Modification: The R-group of the amino acid is modified, which for glucoiberin involves oxidation to form the methylsulfinyl group. nih.gov

Upon tissue disruption, the plant enzyme myrosinase hydrolyzes glucoiberin, releasing an unstable aglycone. This aglycone can spontaneously rearrange to form iberin (B1674146), an isothiocyanate. 2-Methylsulfinylethanol is a subsequent metabolic product. Microbial enzymes can also facilitate this hydrolysis. acs.org Fermentation of cabbage, for example, has been shown to produce iberin and other related compounds through both spontaneous and microbially-induced processes. biocrick.com

Table 2: Key Genes and Enzymes in Aliphatic Glucosinolate Biosynthesis (e.g., in Arabidopsis thaliana, Brassica spp.)

| Step | Key Enzymes/Genes | Function |

|---|---|---|

| Chain Elongation | MAM (Methylthioalkylmalate Synthase), BCAT (Branched-chain Aminotransferase) | Elongates the methionine side chain nih.gov |

| Core Structure Formation | CYP79, CYP83 (Cytochromes P450) | Form the aldoxime and thiohydroximic acid nih.gov |

| S-Glucosyltransferase | Adds glucose to form desulfoglucosinolate nih.gov | |

| Sulfotransferase | Adds sulfate group to form the final glucosinolate nih.gov |

| Hydrolysis | Myrosinase (β-thioglucoside glucohydrolase) | Hydrolyzes glucosinolate upon tissue damage nih.gov |

Comparative Biochemical Studies across Diverse Biological Systems (excluding mammalian/human)

The metabolism of glucosinolates and their derivatives varies significantly across different organisms, reflecting diverse evolutionary strategies for detoxification and utilization.

Insects: Some insects that specialize in feeding on Brassicaceae plants have evolved specific mechanisms to handle these defensive compounds. For example, larvae and adults of the leaf beetle Phaedon cochleariae metabolize glucosinolate hydrolysis products. nih.gov Studies on this beetle showed that it metabolizes various glucosinolates, including aliphatic ones, primarily through conjugation with amino acids like aspartic acid and glutamic acid. nih.gov This detoxification pathway appears to proceed mainly via the isothiocyanate intermediates rather than nitriles. nih.gov

Bacteria: Bacterial metabolism of sulfur-containing organic compounds is a key part of biogeochemical cycles. nih.gov While specific studies on 2-methylsulfinylethanol are limited, the metabolism of related sulfonate compounds is well-studied. Some specialized methylotrophs can use methanesulfonic acid as a carbon and energy source, initiating its breakdown with a monooxygenase enzyme. nih.gov In the context of fermentation, gut bacteria like Bacteroides thetaiotaomicron have been identified as capable of hydrolyzing glucosinolates, demonstrating a functional role in processing these plant compounds. mdpi.com

Fungi: Fungi, such as Penicillium chrysogenum, have been shown to metabolize related aldehyde compounds. For instance, when exposed to trans-2-dodecenal, P. chrysogenum was able to transform it into trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. koreascience.kr This indicates that fungi possess enzymatic machinery capable of modifying such aliphatic molecules, which could potentially act on 2-methylsulfinylethanol or its precursors.

This comparative view reveals that while plants produce the initial glucosinolates, a wide array of non-mammalian organisms, from insects to microbes, have developed distinct biochemical pathways to metabolize the resulting hydrolysis products, driven by ecological pressures of herbivory, competition, and nutrient acquisition.

Environmental Dynamics and Transformation Studies of Acetic Acid;2 Methylsulfinylethanol Excluding Ecotoxicity

Abiotic Degradation Pathways in Environmental Matrices

The degradation of acetic acid in the absence of biological activity is primarily driven by photochemical, hydrolytic, and oxidative processes, as well as thermochemical transformations.

Photochemical degradation involves the transformation of a chemical by light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment, known as photosensitizers, generate reactive species that then degrade the target chemical. unito.itresearchgate.netyoutube.com

Studies have shown that the direct photolysis of acetic acid is generally limited. However, its degradation is significantly enhanced in the presence of photosensitizers and advanced oxidation processes (AOPs). For instance, the photolysis of persulfate (S₂O₈²⁻) ions under UV irradiation generates sulfate (B86663) radicals (SO₄⁻) that effectively oxidize and mineralize acetic acid in aqueous solutions. nih.gov In one study, maximum acetic acid degradation was observed at a pH of 5. nih.gov The presence of certain ions, such as chloride (Cl⁻), can enhance the degradation efficiency through the formation of other reactive radicals. nih.gov

Advanced oxidation processes combining UV light with hydrogen peroxide (H₂O₂) or a titanium dioxide (TiO₂) catalyst are also effective in decomposing acetic acid. researchgate.netijche.com In a comparative study, the UV/H₂O₂ process was found to be the fastest at removing Chemical Oxygen Demand (COD) and decomposing acetic acid. researchgate.net Research on the photocatalytic degradation of acetic acid in wastewater using TiO₂ and UV light demonstrated a 93% decrease in acetic acid concentration and a 79% reduction in COD under optimal conditions. ijche.com Furthermore, photocatalytic reforming of aqueous acetic acid over co-catalyst-loaded TiO₂ can convert it into carbon dioxide, molecular hydrogen, methane (B114726), and ethane. acs.org

Table 1: Photochemical Degradation of Acetic Acid

| Process | Conditions | Key Findings | Reference |

|---|---|---|---|

| UV/S₂O₈²⁻ | Aqueous solution, varying pH | Sulfate radicals effectively mineralize acetic acid; maximum degradation at pH 5. | nih.gov |

| UV/H₂O₂ | Aqueous solution | Fastest COD removal and acetic acid decomposition compared to other AOPs. | researchgate.net |

| UV/TiO₂ | Wastewater, 3% acetic acid | 93% decrease in acetic acid and 79% decrease in COD in 2 hours under optimal conditions. | ijche.com |

| Photocatalytic Reforming (Co-catalyst-loaded TiO₂) | Aqueous suspension | Conversion to CO₂, H₂, CH₄, and C₂H₆. Product distribution is affected by initial concentration and co-catalyst. | acs.org |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Acetic acid lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, so this is not considered a significant degradation pathway.

Oxidation in aquatic environments, however, can contribute to the degradation of acetic acid. This often occurs via reaction with hydroxyl radicals (•OH), which are highly reactive and can be generated through various photochemical processes.

The thermal decomposition of acetic acid in the gas phase has been studied at high temperatures, typically between 460 and 595°C. rsc.org In these conditions, two main decomposition pathways have been identified: a first-order reaction yielding methane and carbon dioxide, and a second-order reaction producing ketene (B1206846) and water. rsc.org

In the context of soil systems and deep reservoirs, the thermal stability of acetic acid is influenced by temperature, pressure, and the presence of minerals. researchgate.net Experimental studies have shown that the decomposition rate of acetic acid is slow at temperatures below 230°C but increases significantly at higher temperatures. researchgate.net The presence of minerals like K-feldspar can also influence the reaction rates. researchgate.net In soil, acetic acid can influence the pH, potentially leading to acidification, which in turn can affect nutrient availability and the soil microbial community. bokashiearthworks.net Sorption processes in soil can also impact the availability of acetic acid for degradation. asm.orgnih.govnih.govresearchgate.net

Biotransformation by Environmental Microbial Communities

Biotransformation, or biodegradation, is a key process in the environmental fate of acetic acid, carried out by a diverse range of microorganisms.

Acetic acid is readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.org This makes it a compound with low persistence in most environments.

Under aerobic conditions, numerous bacteria and fungi can utilize acetic acid as a carbon and energy source, breaking it down into carbon dioxide and water. In anaerobic environments, the degradation of acetic acid is a critical step in the process of methanogenesis. Acetogenic bacteria can convert various organic compounds into acetic acid, which is then utilized by methanogenic archaea to produce methane and carbon dioxide. omicsonline.org

The rate of biodegradation can be influenced by factors such as temperature, pH, nutrient availability, and the presence of other organic compounds. epa.govcsic.es Studies on dissolved organic matter have shown that degradation is often higher under aerobic conditions compared to anaerobic conditions. csic.es

Table 2: Biodegradation of Acetic Acid

| Condition | Process | Key Microorganisms | End Products | Reference |

|---|---|---|---|---|

| Aerobic | Cellular respiration | Various bacteria (e.g., Acetobacter, Gluconobacter) and fungi | CO₂, H₂O | bokashiearthworks.netomicsonline.org |

| Anaerobic | Methanogenesis | Acetogenic bacteria, Methanogenic archaea | CH₄, CO₂ | omicsonline.org |

In natural environments and engineered systems like wastewater treatment plants, the degradation of organic compounds is often carried out by complex microbial consortia rather than single species. nih.govomicsonline.orgiupac.org These consortia consist of various populations of microorganisms that can have synergistic relationships, allowing for more efficient and complete degradation of substrates. nih.gov

Sorption and Desorption Phenomena in Geological Materials

The mobility of Fenthion and its metabolites, such as Fenthion sulfoxide (B87167), in the environment is significantly influenced by their interaction with soil and sediment particles. Sorption processes, which include both absorption and adsorption, dictate the extent to which these compounds are retained by geological materials, thereby affecting their availability for transport, degradation, and uptake by organisms.

Fenthion sulfoxide is formed from the oxidation of Fenthion in soil environments. fao.org Studies on the parent compound, Fenthion, show that it is strongly adsorbed by soil particles, which can limit its leaching into groundwater. researchgate.net The degree of sorption is often correlated with the organic carbon content of the soil. For instance, studies have determined the adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients for Fenthion in various soil types, which provides an indication of its potential mobility. fao.org

While specific sorption coefficients for Fenthion sulfoxide are not as widely reported as for its parent compound, its polarity—greater than that of Fenthion—suggests that its sorption behavior may differ. Generally, more polar metabolites may exhibit lower sorption to organic matter and potentially greater mobility in soil-water systems. Desorption studies are also critical, as they determine the reversibility of the sorption process and the potential for the compound to be released back into the soil solution over time. Hysteresis, where desorption is not simply the reverse of sorption, can indicate a stronger binding of the compound to the soil matrix. nih.gov

Table 1: Illustrative Sorption and Desorption Coefficients for Fenthion in Various Soil Types

| Soil Type | % Organic Carbon | Adsorption Kd | Adsorption Koc | Desorption Kd | Desorption Koc |

| Sand | 0.53 | 8.62 | 1638 | 20.19 | 3836 |

| Sandy loam | 0.58 | 6.42 | 1110 | 12.66 | 2186 |

| Silt loam | 1.53 | 15.81 | 1036 | 33.04 | 2165 |

| Data derived from studies on Fenthion and presented here for illustrative purposes. fao.org The Koc values indicate low to moderate mobility. |

Volatilization and Atmospheric Transport Considerations

Volatilization is a key process that governs the transfer of a chemical from soil or water surfaces into the atmosphere. A compound's tendency to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. Once in the atmosphere, compounds can be transported over short or long distances, depending on their chemical stability and atmospheric conditions. copernicus.org

For Fenthion and its metabolites, volatilization from treated surfaces can be a route of dissipation. Studies have shown that Fenthion can be transformed into its sulfoxide and sulfone products within days when exposed to sunlight and air. who.int This atmospheric transformation is a critical aspect of its environmental fate.

The volatility of pesticide metabolites like Fenthion sulfoxide is an important parameter for assessing potential atmospheric contamination. copernicus.org While specific data on the vapor pressure of Fenthion sulfoxide is limited in the provided search results, its chemical properties suggest it would be classified as a semi-volatile compound. The atmospheric persistence of such compounds is influenced by photochemical reactions and deposition processes (both wet and dry).

Detection and Quantification in Environmental Samples (excluding living organisms for toxicity assessment)

The accurate detection and quantification of pesticide residues and their metabolites in environmental matrices are essential for monitoring and risk assessment. nih.gov For Fenthion and its family of metabolites, including Fenthion sulfoxide, modern analytical techniques offer high sensitivity and selectivity.

A widely used approach for the simultaneous analysis of Fenthion and its five major metabolites is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). nih.govnih.govresearchgate.net This method is applicable to a variety of environmental samples, including agricultural produce which can serve as a matrix for environmental deposition studies. nih.govnih.gov

The sample preparation for such analyses often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction of the target analytes. nih.govresearchgate.net The use of Fenthion sulfoxide as a certified reference material is crucial for ensuring the accuracy of these analytical measurements. hpc-standards.com

Table 2: Analytical Method for Fenthion Sulfoxide Detection

| Parameter | Details |

| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net |

| Sample Preparation | Citrate-buffered QuEChERS method. researchgate.net |

| Limit of Quantitation (LOQ) | 0.01 mg/kg in various crop matrices. nih.govresearchgate.net |

| Recovery Rates | 95.5% to 116.0% in various matrices. nih.gov |

| Matrices Validated | Brown rice, chili pepper, orange, potato, soybean. nih.govnih.govresearchgate.net |

Another method that has been developed for the determination of the parent compound, Fenthion, in water samples is dispersive liquid-liquid microextraction (DLLME) coupled with spectrofluorimetry. amecj.com Such methods can be adapted for its metabolites, providing alternative approaches for environmental monitoring.

Applications of Acetic Acid;2 Methylsulfinylethanol in Advanced Materials Science and Chemical Synthesis Research Contexts

Utilization as a Monomer or Precursor in Polymer Chemistry

Currently, there is limited direct evidence of 2-methylsulfinylethanol (B12841446) being used as a monomer in polymerization. However, its bifunctional nature, possessing both a hydroxyl group and a sulfoxide (B87167), makes it a potential candidate for creating specialized polymers. The hydroxyl end could engage in condensation polymerization to form polyesters or polyethers, while the sulfoxide group could introduce chirality and polarity into the polymer backbone, potentially influencing the material's physical properties and applications.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, and the field of self-assembly is crucial for the bottom-up fabrication of novel materials. researchgate.netnorthwestern.edu The ability of molecules to form ordered structures is driven by non-covalent interactions. northwestern.edu While specific studies on the self-assembly of 2-methylsulfinylethanol are not widely documented, its potential is significant. The sulfoxide group is a strong hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These characteristics could enable it to participate in the formation of complex, self-assembled structures like gels or liquid crystals in various solvents. nih.gov The chirality of the molecule could also direct the formation of helical or other chiral supramolecular assemblies. researchgate.net

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The most significant application of molecules similar to 2-methylsulfinylethanol is in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. wikipedia.orgnih.gov

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx Sulfur-containing compounds, especially those with stereogenic sulfur atoms like 2-methylsulfinylethanol, have been recognized as effective chiral auxiliaries. scielo.org.mxnih.gov They are used in a variety of reactions, including aldol (B89426) reactions, Michael additions, and alkylations, to achieve high levels of diastereoselectivity. scielo.org.mxresearchgate.netresearchgate.net

As a chiral ligand , 2-methylsulfinylethanol could coordinate to a metal center, creating a chiral catalyst. This catalyst can then direct a reaction to produce a chiral product from an achiral starting material. nih.gov The combination of the "hard" oxygen donor from the hydroxyl group and the "soft" sulfur or oxygen donor from the sulfoxide group makes it a potentially valuable hemilabile ligand in transition-metal catalysis.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

| Evans' Oxazolidinones | Aldol Reactions | High (syn-aldol products) | wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylations | High | wikipedia.org |

| Sulfur-based Auxiliaries | Aldol, Michael Additions | Often excellent | scielo.org.mxresearchgate.net |

This table provides examples of well-established chiral auxiliaries to illustrate the context in which a molecule like 2-methylsulfinylethanol would be applied.

Development as a Novel Reagent or Intermediate in Organic Synthesis

Beyond its role in asymmetric catalysis, 2-methylsulfinylethanol can serve as a versatile building block in organic synthesis. The sulfoxide group can be a precursor to other functional groups. For instance, it can be oxidized to a sulfone or reduced to a sulfide (B99878), each with distinct chemical properties. The Pummerer rearrangement of sulfoxides is a classic transformation that allows for the introduction of functionality at the α-position. The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the molecule to a solid support for solid-phase synthesis.

Potential in Renewable Energy or Sustainable Technologies (e.g., electrolyte component research)

In the quest for safer and more efficient energy storage systems, research into novel electrolyte components is critical. nih.gov The properties of 2-methylsulfinylethanol, such as its polarity and potential to dissolve lithium salts, could make it a candidate for investigation as a co-solvent or additive in lithium-ion battery electrolytes. mdpi.comnih.gov Its relatively high boiling point compared to some conventional carbonate solvents might enhance the thermal stability of the electrolyte. mdpi.com Furthermore, the development of "green" or bio-based solvents is a significant area of sustainable technology. rsc.org If a sustainable synthetic route to 2-methylsulfinylethanol can be developed, it could be explored as a more environmentally friendly solvent in various applications.

Table 2: Properties of Interest for Electrolyte Solvents

| Property | Desired Characteristic | Relevance to 2-Methylsulfinylethanol (Hypothetical) | Reference |

| Dielectric Constant | High | The polar sulfoxide group would contribute to a high dielectric constant, aiding salt dissolution. | nih.gov |

| Viscosity | Low | This is a potential challenge, as sulfoxides can be viscous. | mdpi.com |

| Boiling Point | High | Likely higher than standard linear carbonates, improving thermal safety. | mdpi.com |

| Freezing Point | Low | Important for wide operating temperature range. | nih.govnih.gov |

| Electrochemical Stability | Wide Window | Would need to be experimentally determined. | nih.gov |

This table outlines key parameters for electrolyte solvents and provides a hypothetical assessment of 2-methylsulfinylethanol's potential.

Future Research Directions and Unexplored Avenues for Acetic Acid;2 Methylsulfinylethanol

Exploration of Novel Synthetic Methodologies and Reactivity Profiles

Currently, there are no established, high-yield synthetic routes specifically for "Acetic acid;2-methylsulfinylethanol (B12841446)." A primary focus of future research will be the development of efficient and scalable synthesis methods. One potential approach is the esterification of 2-methylsulfinylethanol with acetic acid or its derivatives. The reaction of a carboxylic acid with an alcohol to form an ester is a well-established transformation in organic chemistry.

Another avenue for exploration is the controlled oxidation of a corresponding sulfide-containing ester. This would involve the synthesis of an acetic acid ester of 2-(methylthio)ethanol, followed by selective oxidation of the sulfur atom to the sulfoxide (B87167) state.

Understanding the reactivity profile of "Acetic acid;2-methylsulfinylethanol" is paramount. Key areas of investigation should include its stability under various conditions (pH, temperature, oxidative/reductive environments), its potential as a ligand for metal catalysis, and its reactivity towards various nucleophiles and electrophiles. The presence of both the ester and sulfoxide functional groups suggests a rich and complex chemical behavior waiting to be uncovered.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

As synthetic methodologies are developed, the integration of advanced spectroscopic and imaging techniques will be crucial for real-time monitoring of reactions involving "this compound." Techniques such as in-situ Infrared (IR) and Raman spectroscopy could provide valuable kinetic and mechanistic data on its formation and subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and potentially 17O, will be indispensable for structural elucidation and purity assessment.

Advanced imaging techniques, such as hyperspectral imaging, could be employed to study the spatial distribution of the compound in heterogeneous systems, which could be relevant in materials science applications. These techniques would not only accelerate the optimization of synthetic processes but also provide deeper insights into the compound's dynamic behavior.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) offers a powerful tool for accelerating research on "this compound." By inputting known data from related sulfoxide and ester compounds, predictive models could be developed to estimate various properties of this new molecule. These properties could include its solubility, boiling point, spectral characteristics, and even potential reactivity in different chemical environments.

Furthermore, AI and ML algorithms could be used to design and optimize synthetic routes, predict the outcomes of reactions under different conditions, and identify potential novel derivatives with desired properties. This in-silico approach can significantly reduce the experimental workload and guide researchers towards the most promising avenues of investigation.

Discovery of Novel Derivatives with Enhanced Properties for Research Tools

The core structure of "this compound" provides a scaffold for the synthesis of a wide array of novel derivatives. Modifications to both the acetic acid and the 2-methylsulfinylethanol moieties could lead to compounds with enhanced properties for use as research tools. For example, the introduction of fluorescent tags could create probes for imaging in materials science.

Derivatives with altered steric and electronic properties could be synthesized to fine-tune their reactivity and selectivity in catalytic applications. The exploration of polymeric materials incorporating the "this compound" unit is another exciting possibility, potentially leading to new functional polymers with unique thermal or mechanical properties.

Interdisciplinary Research with Emerging Fields in Chemical Science and Engineering (excluding biomedical)

The unique combination of functional groups in "this compound" makes it a candidate for interdisciplinary research in various emerging fields of chemical science and engineering. In materials science, it could be investigated as a component in the formulation of novel solvents, electrolytes for electrochemical devices, or as a building block for self-assembling materials.

In the field of sustainable chemistry, its potential as a biodegradable solvent or a reagent in green chemical processes could be explored. Its coordination properties, stemming from the sulfoxide group, could be harnessed in the development of new catalysts for a range of chemical transformations. The chiral nature of the sulfoxide group also opens up possibilities in asymmetric catalysis and chiral separations. The table below summarizes some of the potential research directions.

| Research Area | Focus | Potential Impact |

| Synthesis | Development of efficient and scalable synthetic routes. | Enables further research and potential applications. |

| Spectroscopy | Real-time monitoring of reactions using in-situ techniques. | Provides mechanistic insights and process optimization. |

| AI/ML | Predictive modeling of properties and reactivity. | Accelerates discovery and reduces experimental costs. |

| Derivatives | Synthesis of novel compounds with tailored properties. | Creates new research tools and functional materials. |

| Interdisciplinary | Applications in materials science and sustainable chemistry. | Expands the utility of the compound into new fields. |

Q & A

Q. How can reverse-phase HPLC be optimized for quantifying 2-methylsulfinylethanol in aerobic bacterial cultures?

Methodological Answer: Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water mixtures) resolves 2-methylsulfinylethanol (RT = 6.7 min) from its precursor, 2-methylthioethanol (RT = 21.7 min). Lyophilization prior to analysis removes volatile thiols, improving detection limits. Internal standards (e.g., deuterated analogs) enhance quantification accuracy. Aerobic incubation conditions (37°C, M9 media) should be standardized to minimize non-enzymatic oxidation artifacts .

Q. What synthetic routes are effective for producing sulfinyl derivatives like 2-methylsulfinylethanol while avoiding over-oxidation?

Methodological Answer: Controlled oxidation of 2-methylthioethanol using mild oxidizing agents (e.g., H₂O₂ at neutral pH) under aerobic conditions prevents over-oxidation to sulfones. Reaction monitoring via TLC or HPLC ensures termination at the sulfinyl stage. Temperature control (25–37°C) and short reaction times (<24 h) are critical .

Q. How can non-enzymatic oxidation of thioethers be distinguished from enzymatic pathways in microbial systems?

Methodological Answer: Use in vitro abiotic controls (e.g., cell-free media incubated with substrate) alongside bacterial cultures. Radiolabeled substrates (e.g., [¹⁴C]-2-methylthioethanol) allow tracking of oxidation products via scintillation counting. Lyophilization post-incubation removes unreacted thiols, isolating sulfinyl products for comparative analysis .

Advanced Research Questions

Q. What metabolic adaptations enable bacterial tolerance to acetic acid during 2-methylsulfinylethanol production?

Methodological Answer: Proteomic profiling (e.g., 2D gel electrophoresis, LC-MS/MS) identifies stress-response proteins (e.g., chaperones, aconitase) upregulated under acetic acid stress. Metabolic flux analysis (¹³C tracing) reveals rerouting of carbon pathways to mitigate acid toxicity. Strains with enhanced acetate resistance can be engineered via overexpression of efflux pumps or pH homeostasis genes .

Q. How do quinoprotein alcohol dehydrogenases (ADHs) influence the redox balance in acetic acid bacteria producing sulfinyl metabolites?

Methodological Answer: Enzyme assays using purified ADHs (e.g., PQQ-dependent ADH) quantify substrate specificity for sulfinyl alcohols. Knockout mutants lacking ADH genes (e.g., adhA) are used to assess redox cofactor (NAD+/NADH) imbalances via spectrophotometry. Coupled assays with cytochrome c oxidase elucidate electron transport chain interactions .

Q. What mechanisms underlie the temporal stability of 2-methylsulfinylethanol in aqueous solutions?

Methodological Answer: Stability studies under varying pH (3–9), temperature (4–50°C), and oxygen levels track degradation kinetics via LC-MS. Antioxidants (e.g., ascorbate) or chelating agents (e.g., EDTA) are tested to inhibit sulfinyl-to-sulfone conversion. Nuclear magnetic resonance (NMR) identifies degradation byproducts and reaction intermediates .

Data Contradiction Analysis

Q. How can conflicting reports on the enzymatic vs. abiotic oxidation of 2-methylthioethanol be resolved?

Methodological Answer: Comparative studies using:

- Genetic knockouts : Delete putative oxidase genes (e.g., mtoX) to assess enzymatic contribution.

- Isotopic labeling : Compare ¹⁸O incorporation from H₂¹⁸O (abiotic) vs. O₂ (enzymatic) into sulfinyl groups.

- Inhibitor screens : Use catalase (H₂O₂ scavenger) or metal chelators to differentiate metal-catalyzed vs. enzyme-driven oxidation .

Tables for Methodological Reference

| Analytical Parameter | Conditions for 2-Methylsulfinylethanol |

|---|---|

| HPLC Column | C18 reverse-phase (e.g., Agilent ZORBAX SB-C18) |

| Mobile Phase | 20% Acetonitrile/80% H₂O (0.1% formic acid) |

| Detection | UV (210 nm) or radiometric (¹⁴C) |

| Internal Standard | Deuterated 2-methylsulfinylethanol |

| Lyophilization | Post-incubation, −80°C for 24 h |

| Key Stability Factor | pH 7.0, 4°C storage in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products